

Spectroscopic Profile of 2-Bromo-3-pyridinamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-pyridinamine

Cat. No.: B189615

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-pyridinamine**, a key intermediate in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this molecule.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromo-3-pyridinamine** is summarized below. It is important to note that while IR data is readily available, specific, publicly accessible high-resolution NMR and full mass spectrum data for this compound are limited. Therefore, the NMR and Mass Spectrometry data presented are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~ 7.2 - 7.4	Doublet of doublets (dd)	$J(\text{H4-H5}) \approx 7\text{-}8\text{ Hz}$, $J(\text{H4-H6}) \approx 1\text{-}2\text{ Hz}$
H-5	~ 6.8 - 7.0	Doublet of doublets (dd)	$J(\text{H5-H4}) \approx 7\text{-}8\text{ Hz}$, $J(\text{H5-H6}) \approx 4\text{-}5\text{ Hz}$
H-6	~ 7.8 - 8.0	Doublet of doublets (dd)	$J(\text{H6-H5}) \approx 4\text{-}5\text{ Hz}$, $J(\text{H6-H4}) \approx 1\text{-}2\text{ Hz}$
-NH ₂	~ 4.5 - 5.5	Broad singlet (s)	-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 110 - 115
C-3	~ 145 - 150
C-4	~ 125 - 130
C-5	~ 120 - 125
C-6	~ 140 - 145

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H asymmetric & symmetric stretching (primary amine)
3200 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Strong	N-H scissoring (bending)
1580 - 1450	Strong	C=C and C=N ring stretching
1350 - 1250	Medium	Aromatic C-N stretching
1100 - 1000	Medium	C-Br stretching
850 - 750	Strong	C-H out-of-plane bending

Sample State: Solid (ATR)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Intensity (%)	Assignment
173/175	High	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
94	Medium	[M - Br] ⁺
67	Medium	[M - Br - HCN] ⁺

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible data for solid organic compounds like **2-Bromo-3-pyridinamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **2-Bromo-3-pyridinamine**.

Materials and Equipment:

- **2-Bromo-3-pyridinamine** sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) TMS
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Bromo-3-pyridinamine** and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using a standard pulse program (e.g., 'zg30').
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.

- Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C spectrum with proton decoupling.
 - Set the spectral width to approximately 220 ppm.
 - Use a 45° pulse angle with a relaxation delay of 2 seconds.
 - Acquire 1024 or more scans, depending on the sample concentration.
 - Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
 - Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of solid **2-Bromo-3-pyridinamine**.^[1]

Materials and Equipment:

- **2-Bromo-3-pyridinamine** sample (solid)
- FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)^[1]
- Spatula
- Isopropanol or ethanol for cleaning

Procedure:

- **ATR Crystal Cleaning:** Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **2-Bromo-3-pyridinamine** sample onto the center of the ATR crystal using a clean spatula.
- **Apply Pressure:** Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal and the press tip thoroughly.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2-Bromo-3-pyridinamine** to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

- **2-Bromo-3-pyridinamine** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source, or a direct insertion probe MS.
- Suitable solvent (e.g., methanol or dichloromethane) if using GC-MS.

Procedure:

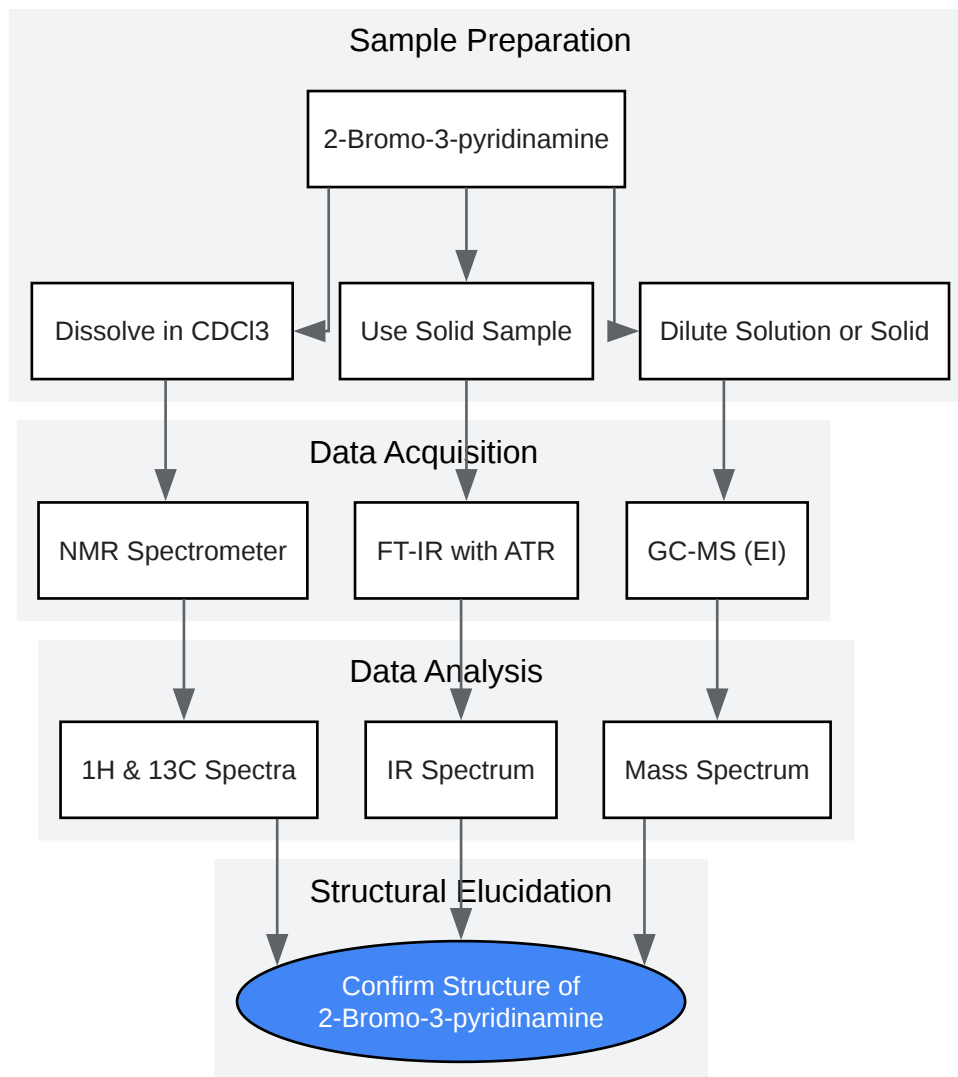
- **Sample Introduction:**

- GC-MS: Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume (e.g., 1 μ L) into the GC, which will separate the compound before it enters the mass spectrometer.
- Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it directly into the ion source.
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
 - Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300, to ensure detection of the molecular ion and significant fragment ions.
- Data Analysis:
 - Identify the molecular ion peak. For **2-Bromo-3-pyridinamine**, expect a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), resulting in two peaks for the molecular ion at m/z 173 and 175.
 - Analyze the fragmentation pattern to identify key fragment ions, which can provide structural confirmation.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Bromo-3-pyridinamine**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **2-Bromo-3-pyridinamine**.

Caption: Predicted ¹H NMR spin-spin coupling interactions for **2-Bromo-3-pyridinamine**.

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References

- 1. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
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